Benzenesulfonylfluoride, 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]-
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Overview
Description
4-((3-(Hydroxymethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl fluoride group, a carbamoyl group, and a hydroxymethyl group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Hydroxymethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(Hydroxymethyl)aniline, which is then reacted with benzene-1-sulfonyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-((3-(Hydroxymethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The carbamoyl group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation of the hydroxymethyl group can produce benzaldehyde derivatives .
Scientific Research Applications
4-((3-(Hydroxymethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-((3-(Hydroxymethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride exerts its effects involves the interaction of its functional groups with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The carbamoyl group can interact with active sites on enzymes, further modulating their activity. These interactions disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Methanesulfonyl)benzoic acid
- 4-(Nitrobenzenesulfonyl) fluoride
Uniqueness
Compared to similar compounds, 4-((3-(Hydroxymethyl)phenyl)carbamoyl)benzene-1-sulfonyl fluoride is unique due to the presence of the hydroxymethyl and carbamoyl groups, which enhance its reactivity and versatility in chemical reactions. These functional groups allow for a broader range of applications in scientific research and industrial processes .
Properties
CAS No. |
80936-68-1 |
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Molecular Formula |
C14H12FNO4S |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
4-[[3-(hydroxymethyl)phenyl]carbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H12FNO4S/c15-21(19,20)13-6-4-11(5-7-13)14(18)16-12-3-1-2-10(8-12)9-17/h1-8,17H,9H2,(H,16,18) |
InChI Key |
INHXUFSRHDZVNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)F)CO |
Origin of Product |
United States |
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